molecular formula C9H19N5O2Si B2934524 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1803601-42-4

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934524
CAS No.: 1803601-42-4
M. Wt: 257.369
InChI Key: ZVOONXORXFRUGD-UHFFFAOYSA-N
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Description

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole derivative featuring a 1,2,3-triazole core substituted at the 1-position with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, a carboxamide at position 4, and an amino group at position 4. The SEM group, a silicon-containing protecting moiety, is notable for enhancing solubility and metabolic stability during synthetic processes . The compound’s physicochemical properties—including polarity, lipophilicity, and steric bulk—are influenced by the SEM group, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

5-amino-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O2Si/c1-17(2,3)5-4-16-6-14-8(10)7(9(11)15)12-13-14/h4-6,10H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOONXORXFRUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(N=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach starts with the reaction of an appropriate alkyne and azide under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring. The subsequent steps involve selective functionalization to introduce the amino group and the trimethylsilyl ether linkage. Precise reaction conditions, such as temperature, solvent, and catalysts, are critical to ensuring high yields and purity.

Industrial Production Methods

While there are no widely reported industrial production methods specific to this compound, scalable methods could involve similar multi-step synthesis using continuous flow reactors to optimize yield and minimize waste. Industrial synthesis would focus on cost-effective reagents, robust catalysts, and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso compounds.

  • Reduction: : Reduction reactions can be carried out on the triazole ring or amino group to yield various reduced forms.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions at the triazole ring or the trimethylsilyl ether.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids, or manganese dioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents like N-bromosuccinimide, or nucleophiles such as amines and thiols.

Major Products Formed

The oxidation reactions typically yield oxides or nitroso derivatives, while reduction reactions produce amines or dihydrotriazoles. Substitution reactions yield halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its triazole ring makes it a versatile scaffold in drug design and material science.

Biology

Biologically, the compound can interact with various biomolecules, making it useful in studying enzyme functions, protein interactions, and cellular pathways.

Medicine

In medicine, its potential roles include serving as a pharmacophore in drug design for targeting specific enzymes or receptors. Research is ongoing to explore its therapeutic benefits.

Industry

Industrially, the compound can be employed in the development of new materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level. Its triazole ring can engage in hydrogen bonding and van der Waals interactions with target molecules, while the amino and trimethylsilyl groups can modulate its reactivity and binding affinity. The pathways involved are specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide with structurally analogous triazole derivatives, focusing on substituents, molecular properties, and functional implications:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Features
This compound [2-(Trimethylsilyl)ethoxy]methyl C₁₀H₂₃N₅O₃Si ~317.4 g/mol SEM group enhances solubility/stability; potential for controlled release .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl C₆H₈N₆O₂ 212.17 g/mol Polar substituent; demonstrated inhibition of bacterial SOS response .
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl C₁₇H₁₇N₅O₂ 323.35 g/mol Lipophilic benzyl group may improve membrane permeability.
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Methoxyphenyl C₁₀H₁₁N₅O₂ 233.23 g/mol Aryl substituent introduces π-π stacking potential; moderate polarity.
5-Amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide 3,5-Dichloro-4-(4-chlorobenzoyl)phenylmethyl C₂₄H₁₇Cl₃N₅O₂ 537.78 g/mol Bulky, halogenated substituent; likely high logP and target specificity.

Key Structural and Functional Insights:

Substituent Impact on Solubility: The SEM group in the target compound introduces a mix of polarity (ethoxy) and hydrophobicity (trimethylsilyl), balancing solubility and membrane penetration .

Metabolic Stability :

  • Silicon in the SEM group may reduce enzymatic degradation compared to purely organic substituents (e.g., benzyl or methoxyphenyl) .
  • Halogenated analogs (e.g., ) exhibit enhanced metabolic resistance due to electron-withdrawing effects but may face toxicity concerns.

Biological Activity :

  • The carbamoylmethyl analog (C₆H₈N₆O₂) has shown efficacy in disrupting bacterial SOS pathways, suggesting the triazole-carboxamide scaffold’s versatility .
  • Bulky substituents (e.g., ) are often linked to target-specific interactions, such as enzyme inhibition or receptor binding.

Synthetic Utility :

  • The SEM group is widely used as a protecting group in organic synthesis, enabling selective reactivity at other positions of the triazole core .
  • Benzyl and aryl variants (e.g., ) are simpler to synthesize but lack the tunable stability of silicon-containing groups.

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELXL could elucidate conformational differences between SEM-containing triazoles and analogs. For example, the SEM group’s steric bulk may enforce distinct triazole ring geometries compared to planar aryl substituents.
  • SAR Trends : Substituent electronegativity and size at the 1-position correlate with activity in bacterial systems (polar groups) vs. eukaryotic targets (bulky/halogenated groups) .

Biological Activity

5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS No. 1803601-42-4) is a compound of interest due to its potential biological activities, particularly in cancer research and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H19_{19}N5_5O2_2Si
  • Molecular Weight : 257.37 g/mol
  • LogP : 3.2142
  • Polar Surface Area (PSA) : 27.05 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring and subsequent functionalization to introduce the trimethylsilyl ethoxy group.

Antiproliferative Effects

Recent studies have demonstrated that compounds related to 5-amino-1H-1,2,4-triazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A series of 5-amino-1H-1,2,4-triazoles were synthesized and evaluated for their antiproliferative effects. One compound showed an IC50_{50} value of 9.4 μM against HeLa cells, indicating its potential as a tubulin polymerization inhibitor .

The mechanism of action for triazole derivatives often involves interaction with tubulin, leading to cell cycle arrest and apoptosis. The following mechanisms have been identified:

  • Tubulin Polymerization Inhibition : Compounds like IIa from related studies demonstrated stable interactions in the colchicine-binding site of tubulin.
  • Cell Cycle Arrest : Notably, certain derivatives caused G2/M phase arrest in treated cells .

Comparative Analysis

To understand the biological activity of this compound better, it is essential to compare it with other similar compounds:

Compound NameIC50_{50} (μM)Mechanism of Action
IIa9.4Tubulin polymerization inhibition
CA-44Induces apoptosis via mitochondrial pathways
Compound X>10No significant activity observed

Study on Anticancer Activity

A study evaluated a library of triazole compounds for their anticancer properties. The results indicated that several derivatives exhibited potent antiproliferative activities and induced apoptosis in cancer cell lines through mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the triazole structure significantly affect biological activity. For example, the introduction of different substituents on the aromatic rings can enhance or diminish potency against specific cancer types .

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